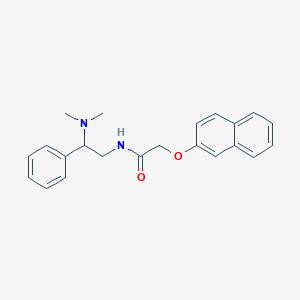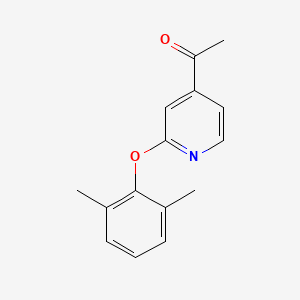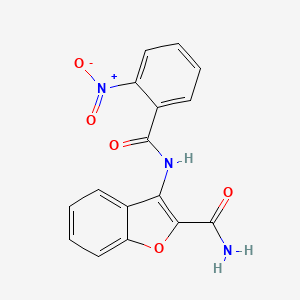
3-(2-Nitrobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Nitrobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran-2-carboxamide . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
A highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry can be used to access a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .
Molecular Structure Analysis
The molecular formula of 3-Aminobenzofuran-2-carboxamide, a related compound, is C9H8N2O2 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .
Chemical Reactions Analysis
The synthesis of benzofuran-2-carboxamide derivatives involves a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . This enables access to a wide range of elaborate benzofuran-2-carboxamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminobenzofuran-2-carboxamide, a related compound, are as follows: The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .
Scientific Research Applications
- Findings : Compound 36, a substituted benzofuran, exhibited significant cell growth inhibition across various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Research : Scientists synthesized furan derivatives using Suzuki–Miyaura cross-coupling reactions, starting from 2-bromo-5-nitro furan. These derivatives showed antibacterial potential .
- Applications : Investigating the structure–activity relationship of 3-(2-Nitrobenzamido)benzofuran-2-carboxamide could guide drug development .
- Examples :
Anticancer Properties
Antibacterial Activity
Hepatitis C Virus (HCV) Treatment
Drug Lead Compound Exploration
Synthetic Methods and Complex Derivatives
Chemical Synthesis and Scaffold Development
Mechanism of Action
Target of Action
Benzofuran derivatives, in general, have been shown to interact with a wide range of biological targets due to their versatile structure . They are present in many biologically active natural products and have been used as scaffolds in drug design .
Mode of Action
Benzofuran derivatives are known for their diverse pharmacological activities, which suggests that they may interact with their targets in various ways .
Biochemical Pathways
Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of benzofuran derivatives can vary widely depending on their specific structures .
Result of Action
Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The activity of benzofuran derivatives can be influenced by various factors, including their specific structures and the biological environment in which they are used .
properties
IUPAC Name |
3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c17-15(20)14-13(10-6-2-4-8-12(10)24-14)18-16(21)9-5-1-3-7-11(9)19(22)23/h1-8H,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMYRCJHJPGZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2756170.png)
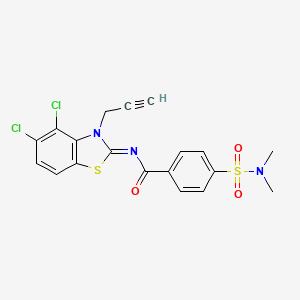
![2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2756174.png)

![Methyl 3-({2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2756176.png)

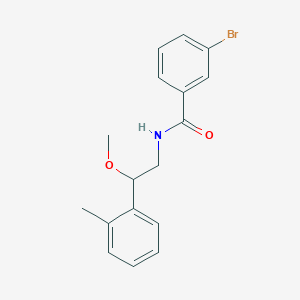
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2756182.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2756185.png)


![N-(2,3-dimethylphenyl)-8-methyl-2-(4-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2756188.png)
